Lipophilicity Differential: XLogP3 Comparison of 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole vs. Unsubstituted 4-Phenyl Analog
The target compound carries a computed XLogP3 of 3.7, compared with the parent 2-methyl-4-phenyl-1,3-thiazole (CAS 1826-16-0) at approximately 2.9, a difference of +0.8 log units attributable to the two methyl substituents on the 4-phenyl ring [1]. This shift in lipophilicity is meaningful for membrane permeability and off-target binding profiles: a ΔlogP of 0.8 can translate to an approximately 6-fold difference in octanol-water partition coefficient. Additionally, the topological polar surface area remains constant at 41.1 Ų for both compounds, meaning the lipophilicity gain is achieved without sacrificing polarity [1]. The 2,4-dimethyl substitution also increases molecular weight from 175.25 to 203.31 g/mol and adds steric bulk that may influence target binding site complementarity versus the unsubstituted analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem computed) |
| Comparator Or Baseline | 2-Methyl-4-phenyl-1,3-thiazole (CAS 1826-16-0): XLogP3 ≈ 2.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units (estimated 6× increase in logP) |
| Conditions | Computed via XLogP3 algorithm, PubChem 2021.10.14 release |
Why This Matters
A +0.8 log unit increase in lipophilicity alters the compound's ADME profile and may be critical when the 2,4-dimethylphenyl fragment is required for target engagement, as demonstrated by its role in INH1 and Nek2/Hec1-IN-1.
- [1] National Center for Biotechnology Information. PubChem Compound Summaries: CID 2798044 (target) and CID 192209 (2-methyl-4-phenyl-1,3-thiazole). Computed XLogP3 values accessed 02 May 2026. View Source
